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Compound Name:
4-Chloro-5-iodo-2-isopropyl-6-

methylpyrimidine

CAS No.: 69696-39-5

Cat. No.: B3279680

Get Quote

Introduction & Mechanistic Rationale
The 2-isopropyl-6-methylpyrimidine scaffold is a privileged pharmacophore and a critical

building block in both agrochemical development (e.g., the insecticide diazinon) and

pharmaceutical synthesis (e.g., kinase inhibitors and statin analogs). Functionalization at the

C5-position of this ring system is of particular interest, as C5-substituted pyrimidine nucleosides

and scaffolds represent an important class of molecules with practical use as biological probes

and pharmaceuticals ()[1].

The pyrimidine ring is inherently π-deficient. The C2, C4, and C6 positions are highly electron-

deficient and are typically prone to nucleophilic aromatic substitution (SNAr). Conversely, the

C5-position is the least electron-deficient (most electron-rich) node on the heterocycle.

Consequently, electrophilic C-substitution of pyrimidine occurs predominantly at the 5-position

()[2]. By leveraging this inherent electronic bias, chemists can achieve highly regioselective
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halogenation at C5, which subsequently serves as a robust synthetic handle for transition-

metal-catalyzed cross-coupling reactions.
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Electronic distribution and reactivity pathways of the pyrimidine scaffold.

Strategic Workflow for C5-Functionalization
The functionalization strategy relies on a self-validating, two-stage protocol designed to

maximize yield while minimizing side reactions at the alkyl substituents:

Electrophilic Halogenation: Utilizing N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)

to selectively install a halogen at C5. The use of a polar aprotic solvent stabilizes the

halonium intermediate and ensures high regioselectivity without over-oxidizing the isopropyl

or methyl substituents ()[3].

Palladium-Catalyzed Cross-Coupling: The C5-halogenated intermediate undergoes Suzuki-

Miyaura coupling. The steric hindrance imparted by the adjacent C4-substituent and C6-

methyl group necessitates the use of bidentate ligands with large bite angles to facilitate the

reductive elimination step.
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Step 1: Scaffold Preparation 2-isopropyl-6-methylpyrimidin-4-ol

Step 2: Electrophilic Bromination NBS, DMF, 0°C to RT

Step 3: Workup & Purification Aqueous extraction, Recrystallization

Step 4: Pd-Catalyzed Coupling Pd(dppf)Cl2, Aryl Boronic Acid, Base

Step 5: Isolation of C5-Functionalized Product Column Chromatography

Click to download full resolution via product page

Self-validating experimental workflow for C5-functionalization.

Experimental Protocols
Protocol A: Regioselective C5-Bromination of 2-
Isopropyl-6-methylpyrimidin-4-ol
Causality & Design: NBS is selected over elemental bromine (Br₂) to provide a controlled, low

steady-state concentration of electrophilic bromine. This mitigates radical bromination at the

benzylic-like C6-methyl or C2-isopropyl positions. Dimethylformamide (DMF) is chosen as the

solvent because its polar nature stabilizes the transition state of the electrophilic aromatic

substitution, significantly accelerating the reaction at C5.

Step-by-Step Methodology:
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Preparation: Dissolve 10.0 mmol of 2-isopropyl-6-methylpyrimidin-4-ol in 20 mL of anhydrous

DMF under an inert argon atmosphere.

Cooling: Cool the reaction vessel to 0 °C using an ice-water bath to suppress kinetic side

reactions and control the initial exotherm.

Electrophile Addition: Add 10.5 mmol (1.05 equiv) of recrystallized NBS in small portions

over 15 minutes to prevent localized concentration spikes.

Reaction Progression: Remove the ice bath and allow the mixture to warm to room

temperature (25 °C). Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting

material is completely consumed.

Quenching & Workup: Pour the mixture into 100 mL of ice-cold distilled water containing 1%

sodium thiosulfate to quench any residual electrophilic bromine.

Isolation: Filter the resulting white precipitate, wash with cold water (3 x 20 mL), and dry

under vacuum to yield 5-bromo-2-isopropyl-6-methylpyrimidin-4-ol.

Protocol B: Palladium-Catalyzed C5 Suzuki-Miyaura
Coupling
Causality & Design: Pd(dppf)Cl₂ is chosen as the catalyst because the 1,1'-

bis(diphenylphosphino)ferrocene (dppf) ligand provides the necessary steric bulk and a wide

bite angle. This geometry forces the sterically congested C5-aryl group and the pyrimidine core

into close proximity, accelerating the typically rate-limiting reductive elimination step in ortho-

substituted pyrimidines.

Step-by-Step Methodology:

Preparation: In a Schlenk flask, combine 5.0 mmol of 5-bromo-2-isopropyl-6-

methylpyrimidin-4-ol, 6.0 mmol (1.2 equiv) of the desired arylboronic acid, and 0.25 mmol (5

mol%) of Pd(dppf)Cl₂.

Base Addition: Add 15.0 mmol (3.0 equiv) of anhydrous K₂CO₃.
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Solvent System: Add 25 mL of a degassed 4:1 mixture of 1,4-Dioxane and Water. The water

is critical for the activation of the boronic acid to form the reactive boronate complex.

Heating: Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.

Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (2 x 30

mL). Dry the organic layer over anhydrous Na₂SO₄.

Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel,

gradient elution) to isolate the C5-arylated product.

Quantitative Data Summaries
Table 1: Optimization of C5-Bromination Conditions

Reagent Solvent
Temperatur
e (°C)

Time (h) Yield (%)
Regioselect
ivity (C5 vs.
Side-chain)

Br₂ AcOH 25 4 65% 85:15

NBS CH₂Cl₂ 0 to 25 12 72% 95:5

NBS DMF 0 to 25 2 94% >99:1

NIS DMF 0 to 25 4 88% >99:1

Table 2: Scope of C5-Cross-Coupling Reactions (Suzuki-
Miyaura)
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Boronic Acid
Partner

Catalyst
System

Base Time (h)
Isolated Yield
(%)

Phenylboronic

acid
Pd(dppf)Cl₂ K₂CO₃ 12 89%

4-

Methoxyphenylb

oronic acid

Pd(dppf)Cl₂ K₂CO₃ 12 92%

4-

Fluorophenylbor

onic acid

Pd(dppf)Cl₂ K₂CO₃ 14 85%

3-

Pyridinylboronic

acid

Pd(PPh₃)₄ Na₂CO₃ 18 61%

3-

Pyridinylboronic

acid

Pd(dppf)Cl₂ K₂CO₃ 14 78%

(Note: The superior performance of Pd(dppf)Cl₂ over Pd(PPh₃)₄ highlights the necessity of

bidentate ligands for sterically hindered substrates).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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